![molecular formula C7H14O2S B1587671 3-((2,2-Dimethoxyethyl)thio)propene CAS No. 84522-35-0](/img/structure/B1587671.png)
3-((2,2-Dimethoxyethyl)thio)propene
Overview
Description
3-((2,2-Dimethoxyethyl)thio)propene is a chemical compound with the molecular formula C7H14O2S . Its CAS number is 84522-35-0 . It is also known by the IUPAC name 3-[(2,2-dimethoxyethyl)thio]propene .
Molecular Structure Analysis
The molecular structure of 3-((2,2-Dimethoxyethyl)thio)propene consists of 7 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact mass is 162.07100 .Physical And Chemical Properties Analysis
3-((2,2-Dimethoxyethyl)thio)propene has a molecular weight of 162.25000 . It has a density of 0.975g/cm3 . The boiling point is 201.4ºC at 760 mmHg . The flash point is 75.6ºC .Scientific Research Applications
Chromatography
“3-((2,2-Dimethoxyethyl)thio)propene” can be analyzed using a reverse phase (RP) High Performance Liquid Chromatography (HPLC) method . The mobile phase of the HPLC method contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
Polymer Synthesis
Studies have demonstrated the utility of sulfur-containing compounds like “3-((2,2-Dimethoxyethyl)thio)propene” in the synthesis of polymers with specific properties. For instance, it can be used in the synthesis of poly (3-hexylthiophene) (P3HT) for use in organic electronics.
Organic Electronics
As mentioned above, “3-((2,2-Dimethoxyethyl)thio)propene” can be used in the synthesis of poly (3-hexylthiophene) (P3HT) . P3HT is a polymer used in organic electronics due to its excellent charge transport properties.
Mass Spectrometry
The compound can be analyzed using mass spectrometry (MS) . For MS compatible applications, the phosphoric acid in the mobile phase of the HPLC method needs to be replaced with formic acid .
Ultra Performance Liquid Chromatography (UPLC)
“3-((2,2-Dimethoxyethyl)thio)propene” can also be analyzed using Ultra Performance Liquid Chromatography (UPLC) . Smaller 3 µm particles columns are available for fast UPLC applications .
Separation Sciences
The compound can be separated on a Newcrom R1 HPLC column . This application is particularly useful in separation sciences, where the compound can be isolated from a mixture for further analysis .
Safety And Hazards
The safety information available indicates that 3-((2,2-Dimethoxyethyl)thio)propene may cause eye irritation (H319), may cause respiratory irritation (H335), and may cause skin irritation (H315) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-(2,2-dimethoxyethylsulfanyl)prop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-4-5-10-6-7(8-2)9-3/h4,7H,1,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGFJNSRWHKYOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CSCC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233520 | |
Record name | 3-((2,2-Dimethoxyethyl)thio)propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,2-Dimethoxyethyl)thio)propene | |
CAS RN |
84522-35-0 | |
Record name | 3-[(2,2-Dimethoxyethyl)thio]-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84522-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-((2,2-Dimethoxyethyl)thio)propene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084522350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-((2,2-Dimethoxyethyl)thio)propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(2,2-dimethoxyethyl)thio]propene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.459 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-((2,2-DIMETHOXYETHYL)THIO)PROPENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E5FTM283Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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